N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide
Description
N-(2-(2-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-chlorophenyl group at position 2 and a 2-naphthamide moiety linked via an ethyl chain at position 4.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4OS/c24-19-9-7-16(8-10-19)21-26-23-28(27-21)20(14-30-23)11-12-25-22(29)18-6-5-15-3-1-2-4-17(15)13-18/h1-10,13-14H,11-12H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSXDYHUBWTCJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide typically involves multi-step organic reactions. The process begins with the formation of the thiazolo[3,2-b][1,2,4]triazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the 4-chlorophenyl group and the ethyl linkage, followed by the attachment of the naphthamide moiety. Each step requires specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process. The choice of solvents, temperature control, and reaction times are critical factors in scaling up the production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Thiazolo[3,2-b][1,2,4]triazole Cores
Compounds from share the thiazolo[3,2-b][1,2,4]triazole backbone but differ in substituents:
- 5b : 2-(4-Chlorophenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole
- 8b : 2-(4-Chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole
- Target Compound: Naphthamide-ethyl chain at position 6.
Table 1: Substituent Effects on Thiazolo-Triazole Derivatives
Analogues with Triazole-Acetamide Linkages
Compounds 6a–m and 7a–m from –2 feature 1,2,3-triazole-acetamide scaffolds with naphthyloxy methyl groups:
- 6m : N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide
- Target Compound : Replaces the triazole-acetamide with a thiazolo-triazole-ethyl-naphthamide.
- Structural Distinction: The thiazolo-triazole core may confer greater rigidity and electronic effects compared to the 1,2,3-triazole in 6m .
Table 2: Core Heterocycle Comparison
Spectroscopic Characterization
- IR Spectroscopy :
- NMR Spectroscopy :
Biological Activity
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide is a complex organic compound with promising biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C21H19ClN4O2S
- Molecular Weight : 426.92 g/mol
- CAS Number : 894026-76-7
The compound features a thiazolo[3,2-b][1,2,4]triazole moiety linked to an ethyl group and a naphthamide functional group. The presence of the 4-chlorophenyl group is significant for enhancing its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step processes that include:
- Formation of the Thiazolo[3,2-b][1,2,4]triazole Core : This involves the reaction of suitable precursors under controlled conditions to yield the triazole structure.
- Introduction of the Ethyl Linker : An ethyl group is introduced through alkylation reactions.
- Coupling with Naphthamide : The final step involves coupling the synthesized thiazolo-triazole derivative with a naphthamide to form the target compound.
Anticancer Activity
Research indicates that compounds containing thiazolo[3,2-b][1,2,4]triazole structures exhibit significant anticancer properties. In vitro studies have demonstrated that this compound shows selective cytotoxicity towards various cancer cell lines:
- Cell Lines Tested :
- Human melanoma (IGR39)
- Triple-negative breast cancer (MDA-MB-231)
- Pancreatic carcinoma (Panc-1)
The compound exhibited higher cytotoxicity against melanoma cells compared to other tested cell lines . The mechanism of action is believed to involve the disruption of cellular pathways essential for cancer cell survival.
Antimicrobial Properties
In addition to its anticancer activity, preliminary studies suggest that this compound may possess antimicrobial properties. Similar derivatives have shown moderate activity against bacterial and fungal strains .
Study 1: Cytotoxicity Assessment
A study assessed the cytotoxic effects of several thiazolo-triazole derivatives on cancer cell lines. Among them, this compound was identified as one of the most potent compounds against melanoma cells. The study utilized the MTT assay to evaluate cell viability post-treatment .
Study 2: Mechanistic Insights
Another research effort explored the mechanistic pathways through which this compound exerts its effects on cancer cells. It was found that the compound may induce apoptosis via mitochondrial pathways and inhibit proliferation by interfering with cell cycle progression .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound in medicinal chemistry:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-1-naphthamide | Structure | Moderate anticancer activity |
| N-(m-tolyl)-acetamide | Structure | Antimicrobial properties |
| This compound | Structure | High selectivity and potency against melanoma |
This table illustrates how this compound stands out due to its specific structural features and enhanced biological activities compared to other related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
